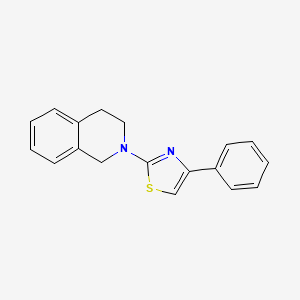![molecular formula C18H27NO4 B5552243 (4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol is a useful research compound. Its molecular formula is C18H27NO4 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.19400834 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bidentate Chelation-Controlled Asymmetric Synthesis
The compound's structural components have been utilized in the asymmetric synthesis of α-hydroxy esters, demonstrating the versatility of similar molecular frameworks in enantioselective chemical synthesis. This application highlights the use of chiral auxiliaries for the bidentate chelation-controlled alkylation of glycolate enolate, providing a pathway for the synthesis of stereochemically complex molecules (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Photolysis and Unique Product Formation
Research on compounds with similar structural motifs has investigated the photolysis of phenyldisic acids, revealing evidence for unique product formation from discrete tautomers. This study underscores the reactivity of such compounds under UV light, leading to products that arise uniquely from specific tautomeric forms (R. Prager, Jason A. Smith, 1994).
Oxidative Alkenol Cyclization
The molecular framework is relevant to catalysis, as demonstrated by cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes. These complexes serve as catalysts for the oxidative cyclization of alkenols, a reaction important in the synthesis of cyclic organic molecules. This research provides insight into the utilization of similar structural elements for catalytic purposes, showcasing their potential in synthetic organic chemistry (M. Dönges, M. Amberg, G. Stapf, H. Kelm, U. Bergsträsser, J. Hartung, 2014).
Electrocatalytic Methoxylation
The chemical framework's relevance extends to electrocatalysis, where solid-supported bases have been used for in situ generation of supporting electrolytes from methanol. This innovative approach demonstrates the compound's potential application in developing novel electrolytic systems for organic synthesis, particularly in the methoxylation of sulfides (Toshiki Tajima, T. Fuchigami, 2005).
Methanol Oxidation on Copper Catalysts
In catalysis research, the oxidation of methanol to formaldehyde on Cu(110) catalysts has been studied, highlighting the compound's relevance in industrial chemistry. This work demonstrates the catalytic potential of copper surfaces preoxidized with oxygen, emphasizing the importance of surface chemistry in the selective oxidation of alcohols (I. Wachs, R. Madix, 1978).
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-23-10-8-18(14-21)7-2-9-19(13-18)17(22)11-15-3-5-16(12-20)6-4-15/h3-6,20-21H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUMKMNWEFDASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)CC2=CC=C(C=C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)
![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
